{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c27-19-4-5-22-20(14-19)25(21(15-28-22)26(32)31-7-1-2-8-31)30-11-9-29(10-12-30)16-18-3-6-23-24(13-18)34-17-33-23/h3-6,13-15H,1-2,7-12,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMVNUVOMYVENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization for Quinoline Core Formation
The 6-fluoroquinoline skeleton is synthesized via a modified Skraup reaction :
- Starting material : 4-Fluoroaniline undergoes condensation with glycerol in the presence of sulfuric acid and nitrobenzene at 120–140°C.
- Mechanism : Dehydration of glycerol to acrolein facilitates electrophilic cyclization, yielding 6-fluoroquinoline.
- Oxidation : Treatment with KMnO₄ in acidic conditions introduces a carboxylic acid group at C-3, producing 6-fluoroquinolin-3-carboxylic acid .
Reaction Scheme :
$$
\text{4-Fluoroaniline} \xrightarrow[\text{H}2\text{SO}4, \Delta]{\text{Glycerol}} \text{6-Fluoroquinoline} \xrightarrow[\text{KMnO}_4]{\text{H}^+} \text{6-Fluoroquinolin-3-carboxylic Acid}
$$
Functionalization at C-4: Piperazine Installation
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient C-4 position of the quinoline undergoes substitution with piperazine:
- Activation : Conversion of the carboxylic acid to acid chloride using SOCl₂ or oxalyl chloride.
- Coupling : Reaction with piperazine in dichloromethane (DCM) under basic conditions (e.g., Et₃N) yields 4-(piperazin-1-yl)-6-fluoroquinolin-3-carbonyl chloride .
Optimization Note : Palladium-catalyzed Buchwald-Hartwig amination may enhance regioselectivity for bulkier amines.
Alkylation of Piperazine with 1,3-Benzodioxol-5-ylmethyl Group
Reductive Amination or Direct Alkylation
The secondary amine of piperazine is alkylated using 1,3-benzodioxole-5-carbaldehyde :
- Reductive Amination :
- Alternative Alkylation :
Protection Considerations : Boc-protection of one piperazine nitrogen prevents over-alkylation.
Acylation at C-3: Pyrrolidin-1-ylmethanone Formation
Carbodiimide-Mediated Coupling
The quinoline-3-carbonyl chloride reacts with pyrrolidine under Schotten-Baumann conditions:
- Activation : 6-Fluoroquinolin-3-carbonyl chloride is prepared via SOCl₂.
- Coupling : Pyrrolidine in DCM with N,N-diisopropylethylamine (DIPEA) forms the methanone.
Alternative Method : Use of EDCl/HOBt in DMF for milder conditions.
Final Assembly and Purification
Sequential Coupling Steps
- Step 1 : Piperazine installation at C-4 via NAS (Section 3).
- Step 2 : Alkylation with benzodioxolmethyl group (Section 4).
- Step 3 : Acylation with pyrrolidine (Section 5).
Reaction Scheme :
$$
\text{6-Fluoroquinolin-3-carbonyl Chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Piperazine}} \text{4-(Piperazin-1-yl)-6-fluoroquinolin-3-carbonyl Chloride} \xrightarrow[\text{NaBH}3\text{CN}]{\text{1,3-Benzodioxole-5-carbaldehyde}} \text{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-carbonyl Chloride} \xrightarrow[\text{DIPEA}]{\text{Pyrrolidine}} \text{Target Compound}
$$
Purification Techniques
- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10).
- Recrystallization : Ethanol/water mixture for high-purity crystals.
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, H-2), 7.92 (d, J = 8.4 Hz, 1H, H-5), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 6.85 (s, 1H, benzodioxole-H), 3.85 (s, 2H, CH₂-benzodioxole), 3.60–3.45 (m, 8H, piperazine-H), 2.75 (t, J = 6.4 Hz, 4H, pyrrolidine-H).
- HRMS : m/z calcd for C₂₉H₂₈FN₃O₃ [M+H]⁺: 510.2134; found: 510.2138.
Challenges and Optimization Strategies
- Regioselectivity in Quinoline Functionalization : Directed ortho-metallation or halogenation to direct substitutions.
- Piperazine Over-Alkylation : Use of mono-Boc-protected piperazine to ensure single benzodioxolmethyl addition.
- Acyl Chloride Stability : In situ generation and immediate coupling to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluoroquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the quinoline and piperazine rings is often associated with antibacterial and antifungal activities. For instance, studies have shown that derivatives of quinoline can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication .
2.2 Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives. The compound's structural components may interact with various cellular pathways involved in cancer proliferation and survival. For example, compounds similar to this one have been investigated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt .
2.3 Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds containing benzodioxole and piperazine have been studied for their potential to modulate serotonin receptors, which are crucial in mood regulation .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Quinoline derivatives | Inhibition of DNA gyrase |
| Anticancer | Similar quinoline-based compounds | Induction of apoptosis via PI3K/Akt modulation |
| Neuropharmacological | Piperazine derivatives | Modulation of serotonin receptors |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus. The study found that compounds with structural similarities to our target compound exhibited significant antibacterial effects, suggesting potential for development as new antibiotics .
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Research, researchers evaluated a series of quinoline-based compounds for their anticancer efficacy against breast cancer cell lines. The study highlighted that certain modifications to the quinoline structure enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
Case Study 3: Neuropharmacological Studies
Research featured in Neuropharmacology explored the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The findings indicated that these compounds could significantly reduce anxiety levels, providing a basis for further exploration into their therapeutic potential for anxiety disorders .
Mechanism of Action
The mechanism of action of {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine
- Core Structure: Pyrimidine (6-membered aromatic ring with two nitrogen atoms) vs. quinoline (fused benzene-pyridine system).
- Substituents: Shares the benzodioxolmethyl-piperazine side chain but lacks the fluorine atom and pyrrolidinyl methanone group.
- Pharmacological Implications: Pyrimidine derivatives are associated with antiviral and kinase inhibitory activities. Single-crystal X-ray data (torsion angles: N3—C5—C6—N4 = 54.89°, C9—N4—C8—C7 = -178.59°) indicate a rigid conformation that could limit target flexibility compared to the quinoline-based compound .
6-(4-Methylpiperazin-1-yl)-1H-indole
- Core Structure: Indole (benzene fused to pyrrole) vs. quinoline.
- Substituents : A methylpiperazine group at position 4. Lacks benzodioxol and fluorine.
- Pharmacological Implications: Indole derivatives are prevalent in serotonin receptor modulators. Molecular weight (MW = 217.3 g/mol) is lower than the target compound (estimated MW > 450 g/mol), suggesting differences in bioavailability .
4-Amino-6-fluoropyridin-2(1H)-one
- Core Structure: Pyridinone (partially saturated pyridine) vs. fully aromatic quinoline.
- Substituents: Fluorine at position 6 and an amino group at position 3.
Structural and Pharmacokinetic Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Quinoline | 6-Fluoro, 4-piperazinyl-benzodioxolmethyl, pyrrolidinyl methanone | ~460* | High lipophilicity, potential CNS activity |
| 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine | Pyrimidine | Benzodioxolmethyl-piperazine | ~356* | Rigid conformation, kinase inhibition |
| 6-(4-Methylpiperazin-1-yl)-1H-indole | Indole | 4-Methylpiperazine | 217.3 | Serotonergic activity, moderate solubility |
| 4-Amino-6-fluoropyridin-2(1H)-one | Pyridinone | 6-Fluoro, 4-amino | 144.1 | Antiviral potential, reduced aromaticity |
*Estimated based on structural formula.
Key Research Findings
- Piperazine Modifications : The benzodioxolmethyl-piperazine group in the target compound and the pyrimidine analog may increase blood-brain barrier penetration compared to simpler piperazine derivatives (e.g., methylpiperazine in the indole compound) .
- Conformational Flexibility: The pyrrolidinyl methanone group in the target compound introduces steric bulk, which could reduce off-target interactions but may also limit solubility compared to smaller analogs like 4-amino-6-fluoropyridin-2(1H)-one .
Biological Activity
The compound {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C25H31N3O6S
Molecular Weight: 501.6 g/mol
IUPAC Name: this compound
The structure of the compound includes multiple pharmacologically relevant moieties such as piperazine and quinoline, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing benzodioxole and piperazine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds with similar structural features have demonstrated strong inhibitory activity against these enzymes, making them candidates for treating conditions like Alzheimer's disease and urinary tract infections .
Table 1: Enzyme Inhibition Data
Anticancer Activity
The quinoline moiety is particularly notable for its anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction: The presence of piperazine enhances binding affinity towards target enzymes like AChE.
- Receptor Modulation: The quinoline structure allows for interaction with various receptors involved in neurotransmission and cellular signaling.
- Antibacterial Mechanism: The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.
Case Studies
Case Study 1: Antibacterial Screening
In a comparative study, a series of synthesized compounds including derivatives of benzodioxole were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, supporting the hypothesis that structural modifications can enhance biological activity .
Case Study 2: Enzyme Inhibition Assays
A recent evaluation focused on the inhibition of AChE by various piperazine derivatives. The results showed that modifications in the benzodioxole ring significantly influenced inhibitory potency, with some compounds achieving IC50 values below 5 µM, indicating strong potential as therapeutic agents for neurodegenerative diseases .
Q & A
Q. Optimization strategies :
- Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.
- Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding piperazine ring conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (v.2018/3) is critical for structural validation:
-
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
-
Refinement : Apply the TWIN/BASF command in SHELXL to handle twinned data, common in flexible piperazine derivatives .
-
Key parameters :
Parameter Value R-factor < 0.05 CCDC deposition 2,300,000+ Torsion angles 175–178° (piperazine)
Q. Challenges :
- Disorder in the benzodioxole moiety may require PART instructions for refinement .
Basic: What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?
Answer:
Prioritize target-specific assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC assay) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation, 24–72 hr exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
Q. Controls :
- Include solvent-only (DMSO ≤ 0.1%) and untreated cells.
- Use structurally related inactive analogs to isolate pharmacophore effects.
Advanced: How can conflicting bioactivity data from different research groups be systematically resolved?
Answer:
Address contradictions via:
Standardized protocols :
- Harmonize assay conditions (e.g., pH, temperature, cell passage number).
- Validate compound purity (>95% by HPLC) and stability (e.g., NMR in DMSO-d₆ over 72 hr) .
Structural analogs : Synthesize derivatives to isolate the impact of the pyrrolidin-1-yl methanone group.
Meta-analysis : Compare data across studies using tools like Rosetta Resolver for dose-response alignment .
Basic: What strategies improve solubility and stability of this compound in aqueous buffers for in vitro studies?
Answer:
- Solubility enhancement :
- Use co-solvents (e.g., 10% PEG-400 in PBS) .
- Prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) .
- Stability assessment :
- Monitor degradation via UPLC-UV at 254 nm over 24–48 hr.
- Store lyophilized powder at -80°C; avoid repeated freeze-thaw cycles.
Advanced: How can computational modeling predict off-target interactions of this compound?
Answer:
- Docking studies : Use AutoDock Vina to screen against the Human Kinome (2.5 Å resolution PDB structures) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess piperazine ring flexibility and binding pocket residency .
- ADMET prediction : SwissADME for bioavailability radar (TPSA ~80 Ų, logP ~3.5) .
Advanced: What in vitro models assess metabolic stability, and how do structural modifications influence CYP450 interactions?
Answer:
- Liver microsomes : Incubate with human liver microsomes (HLMs) + NADPH, quantify parent compound via LC-MS/MS .
- CYP inhibition : Fluorescent probe assays (e.g., CYP3A4 with midazolam) .
- Modifications :
- Replace fluorine with deuterium to reduce CYP2D6-mediated oxidation.
- Introduce methyl groups on the quinoline ring to sterically block metabolism.
Advanced: How can crystallographic challenges (e.g., poor diffraction, twinning) be mitigated during structural analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
